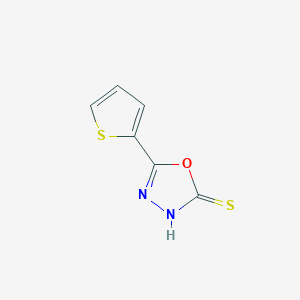

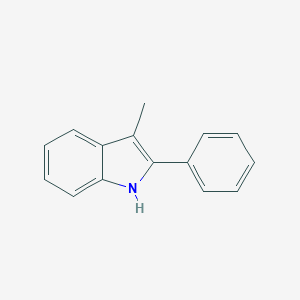

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential applications in various fields, particularly in the development of pharmaceuticals and materials with unique properties.

Synthesis Analysis

- The synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives often involves the reaction of appropriate carbonyl chloride with hydrazine hydrate, followed by various condensation reactions with other chemicals such as chloroacetone and aromatic aldehydes (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

- Detailed structure elucidation of such compounds is typically achieved through various spectroscopic methods, including IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and overall molecular architecture (Gul et al., 2017).

Chemical Reactions and Properties

- These compounds participate in a range of chemical reactions, forming derivatives with diverse biological activities. The reactivity is often influenced by the presence of the oxadiazole-thiol moiety, which can interact with various electrophiles or nucleophiles (Thippeswamy et al., 2021).

Applications De Recherche Scientifique

Anticancer Agents

- Scientific Field: Medical Chemistry

- Application Summary: This compound has been used in the synthesis of anticancer agents . The importance of thiophene and thiadiazole rings as scaffolds present in a wide range of therapeutic agents has been well reported and has driven the synthesis of a large number of novel antitumor agents .

- Methods of Application: A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .

- Results: The results showed that compound 20b has promising activities against HepG-2 and A-549 cell lines (IC50 value of 4.37±0.7 and 8.03±0.5 μM, respectively) and the results of molecular docking supported the biological activity with total binding energy equals -1.6 E (Kcal/mol) .

Antimicrobial Agents

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Thiophene derivatives have been recognized for their antimicrobial activity .

- Methods of Application: A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .

- Results: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity. The pyridine side chain derivatives in compounds 7a, 7b and 8 showed excellent antimicrobial activity .

Cannabinoid-1 Receptor Antagonists

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound has been used in the synthesis of potent and selective cannabinoid-1 (CB1) receptor antagonists .

- Methods of Application: A series of 5-thiophen-2-yl pyrazole derivatives were synthesized and their chemical descriptors and biological activity were analyzed .

- Results: The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

Urease Inhibition

- Scientific Field: Biochemistry

- Application Summary: Certain derivatives of thiophene have been found to exhibit excellent urease inhibition activity .

- Methods of Application: A series of new heterocyclic compounds incorporating thiophene species were prepared .

- Results: Among all the synthesized derivatives, compound 112, N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity with an IC50 value 17.1 ± 0.15 µg/ml .

Antifungal Agents

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Certain derivatives of thiophene have been found to exhibit antifungal activity .

- Methods of Application: A series of new heterocyclic compounds incorporating thiophene species were prepared .

- Results: Compounds 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene (12K) were found to have potentials to be used as antifungal agents .

Inhibitor of CB1

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: This compound has been used in the synthesis of potent and selective cannabinoid-1 (CB1) receptor antagonists .

- Methods of Application: A series of 5-thiophen-2-yl pyrazole derivatives were synthesized and their chemical descriptors and biological activity were analyzed .

- Results: The most active compound showed high affinity with the inactive CB1 conformation, mainly governed by van der Waals forces .

Orientations Futures

Propriétés

IUPAC Name |

5-thiophen-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-2-1-3-11-4/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVMOBLCZJOKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351720 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

10551-15-2 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

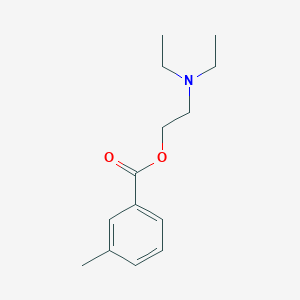

![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)

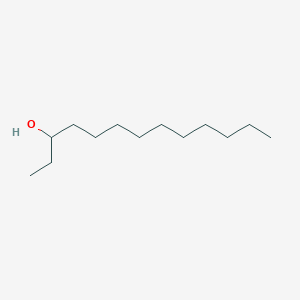

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)

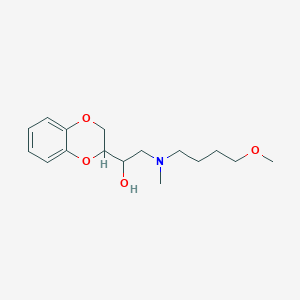

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)